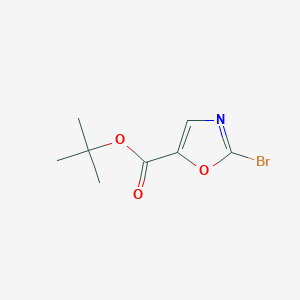

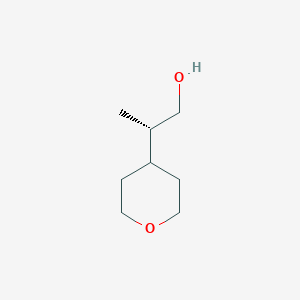

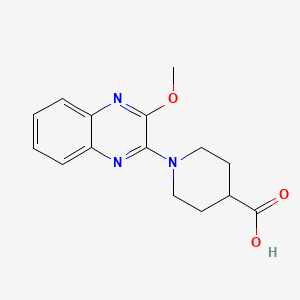

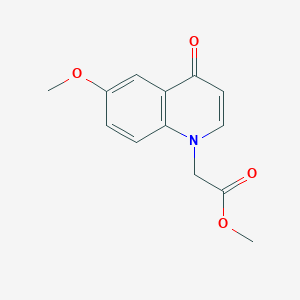

![molecular formula C19H21NO5 B2726696 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899730-08-6](/img/structure/B2726696.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a 1,4-dioxaspiro[4.5]decane moiety . This is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom . The compound also contains a 2-oxo-2H-chromene-3-carboxamide moiety, which suggests it may have some chromene-like properties. Chromenes are a class of chemical compounds consisting of a benzene ring fused to a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spiro and chromene moieties. The 1,4-dioxaspiro[4.5]decane moiety would contribute a bicyclic structure, while the 2-oxo-2H-chromene-3-carboxamide moiety would contribute a fused ring structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has demonstrated the potential of derivatives similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide in the development of antiviral agents. For instance, novel derivatives have been synthesized and evaluated for their activity against influenza A/H3N2 virus, with some compounds showing significant antiviral activity (Çağla Begüm Apaydın et al., 2021) (Çağla Begüm Apaydın et al., 2021). Furthermore, certain spirothiazolidinone derivatives, which share structural similarities, have been shown to inhibit both influenza A/H3N2 and human coronavirus 229E, highlighting the versatility of this scaffold for antiviral molecule development (Çağla Begüm Apaydın et al., 2020) (Çağla Begüm Apaydın et al., 2020).

Anticholinesterase Activity

Compounds with a structure incorporating the 2-oxo-2H-chromene-3-carboxamide moiety have also been explored for their anticholinesterase activity. Research indicates that these compounds show promising activity against acetylcholinesterase (AChE), with certain modifications enhancing their effectiveness. This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Samaneh Ghanei-Nasab et al., 2016) (Samaneh Ghanei-Nasab et al., 2016).

Antimicrobial Activity

The chromene-3-carboxamide scaffold has also been utilized in the synthesis of compounds with antimicrobial properties. For example, derivatives have been synthesized and shown to possess significant antimicrobial activity, indicating the potential for developing new classes of antimicrobial agents (I. H. E. Azab et al., 2017) (I. H. E. Azab et al., 2017).

Antioxidant and Antibacterial Agents

Further research into 4H-chromene-3-carboxamide derivatives has revealed their promising antioxidant and antibacterial properties. A one-pot synthesis approach has enabled the creation of a variety of derivatives that exhibit good antioxidant activity and antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Chitreddy V. Subbareddy et al., 2017) (Chitreddy V. Subbareddy et al., 2017).

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c21-17(15-10-13-6-2-3-7-16(13)24-18(15)22)20-11-14-12-23-19(25-14)8-4-1-5-9-19/h2-3,6-7,10,14H,1,4-5,8-9,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLZUWZBQBPGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)

![N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide](/img/structure/B2726620.png)

![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)

![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726635.png)